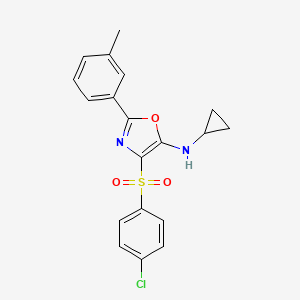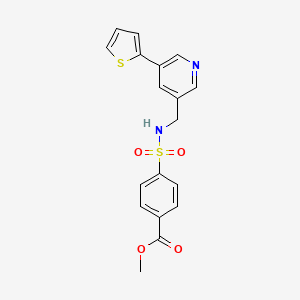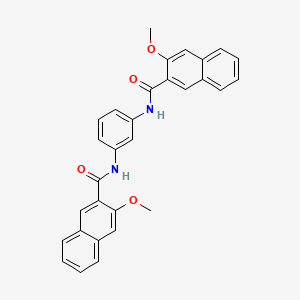![molecular formula C20H26N6 B2841500 2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899411-01-9](/img/structure/B2841500.png)
2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies . The compound has a molecular formula of C20H26N6 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure of this compound could not be found in the available literature.Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines as Antiviral Agents
Pyrazolo[1,5-a]pyrimidine derivatives have shown potent antiviral activity, particularly against human enteroviruses such as coxsackieviruses and enterovirus 71, with some derivatives inhibiting enterovirus replication at nanomolar concentrations. The structure-activity relationship (SAR) studies highlight the importance of specific substituents for antiviral efficacy, indicating the potential for these compounds to be further developed as specific antiviral agents (Chern et al., 2004).
Anticancer Activities
Synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives has been explored for their potential in vitro anticancer activity. These compounds have been evaluated against various human cancer cell lines, revealing that some derivatives possess significant cytotoxic activities. This suggests a promising avenue for the development of new anticancer agents based on the pyrazolo[1,5-a]pyrimidine scaffold (Hassan et al., 2017).
Interaction with Biological Molecules
Studies on the interactions between pyrazolo[1,5-a]pyrimidine derivatives and biological molecules like bovine serum albumin (BSA) have provided insights into the binding mechanisms and potential biological effects of these compounds. Understanding these interactions is crucial for the development of therapeutic agents and for elucidating their pharmacokinetic properties (He et al., 2020).
Imaging Agents for Neuroinflammation
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for use as imaging agents, particularly for positron emission tomography (PET) imaging of IRAK4 enzyme in neuroinflammation. These compounds, labeled with carbon-11, demonstrate the potential of pyrazolo[1,5-a]pyrimidines in the development of diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial and Insecticidal Properties
The synthesis of pyrazolo[1,5-a]pyrimidine and related heterocyclic compounds incorporating various moieties has been investigated for their potential antimicrobial and insecticidal activities. Some of these compounds have shown significant effects against specific microbial strains and pests, highlighting their potential for agricultural applications (Soliman et al., 2020).
properties
IUPAC Name |
4,11,13-trimethyl-6-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13(2)12-24-6-8-25(9-7-24)17-11-16(5)22-20-18-14(3)10-15(4)21-19(18)23-26(17)20/h10-11H,1,6-9,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLLNYPXIXQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)


![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)



![1-[(3-Methyl-2-thienyl)carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)